Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl-
Description
Acetohydroxamic acid (AHA) is a well-characterized urease inhibitor historically used to manage infection-induced urinary stones, particularly struvite calculi. Its mechanism involves blocking the enzymatic activity of urease, which hydrolyzes urea into ammonia and carbon dioxide, creating an alkaline environment conducive to stone formation . The derivative Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- introduces structural modifications: a chloro (-Cl) substituent at the 3-position and a propargyloxy (-O-C≡CH₂) group at the 4-position of the phenyl ring.
Properties
CAS No. |
36072-88-5 |
|---|---|
Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
2-(3-chloro-4-prop-2-ynoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C11H10ClNO3/c1-2-5-16-10-4-3-8(6-9(10)12)7-11(14)13-15/h1,3-4,6,15H,5,7H2,(H,13,14) |
InChI Key |
MNJRLBZACAATFN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of acetohydroxamic acid derivatives typically involves the following key steps:
- Formation of the substituted phenylacetohydroxamic acid backbone
- Introduction of the propargyloxy substituent at the 4-position of the phenyl ring
- Incorporation of the chloro substituent at the 3-position
The general approach involves starting from appropriately substituted phenols or phenylacetates, followed by etherification to introduce the propargyloxy group, and finally conversion to the hydroxamic acid.
Specific Preparation Routes
Etherification of 4-Hydroxy-3-chlorophenyl Precursors
- The 4-hydroxy-3-chlorophenyl intermediate is reacted with propargyl bromide or propargyl chloride under basic conditions (e.g., potassium carbonate in acetone or acetonitrile) to yield 3-chloro-4-propargyloxyphenyl derivatives.
- This step typically proceeds via nucleophilic substitution where the phenolic oxygen attacks the propargyl halide, forming the propargyloxy ether linkage.
Formation of Acetohydroxamic Acid Moiety
- The acetohydroxamic acid functionality is introduced by reacting the corresponding substituted phenylacetyl chloride or ester with hydroxylamine hydrochloride under controlled pH conditions.
- Hydroxylamine attacks the acyl chloride or ester carbonyl carbon, forming the hydroxamic acid group (-CONHOH).
Example Procedure Using Microwave Irradiation (Adapted from Related Hydroxamic Acid Syntheses)
Note: The microwave-assisted etherification is adapted from procedures involving acetohydroxamic acid derivatives with similar substitution patterns, enhancing efficiency and yield.
Data Tables Summarizing Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Etherification | 4-Hydroxy-3-chlorophenyl + propargyl bromide, K2CO3, acetone | 80°C (microwave) | 8 min | 70 | Microwave-assisted, efficient |
| Hydroxamic acid formation | Phenylacetyl chloride + NH2OH·HCl, H2SO4 catalyst, acetonitrile | RT to 50°C | 1-3 hours | 60-75 | Acid catalyzed, mild conditions |
| Base-catalyzed condensation | Halogenated benzoxazole + aromatic aldehyde, NaOH, benzyltriethylammonium chloride | RT | 2-36 hours | Variable | Phase transfer catalysis, adaptable |
- Guzzo et al., "Preparation of 8-Amido-2-dimethylamino-1,2,3,4-tetrahydro-2-dibenzofurans via Sigmatropic Rearrangement," The Journal of Organic Chemistry, 2003. - Ambeed Product Information and Experimental Procedures for Hydroxamic Acid Derivatives, including microwave-assisted etherification and phase transfer catalysis methods, 1995. - PubChem Compound Summary for Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl-, CID 27383 (structural analog).
Chemical Reactions Analysis
Types of Reactions
Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxamic acid derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and propargyloxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oximes, reduced hydroxamic acids, and substituted derivatives with different functional groups .
Scientific Research Applications
Synthesis of Derivatives
Research has indicated that derivatives of acetohydroxamic acid can be synthesized to enhance its biological activity. For instance, the derivative (3-chloro-4-propargyloxy)phenyl- can be synthesized through various organic reactions involving chlorinated phenols and propargylic alcohols. The synthesis typically involves:
- Step 1 : Formation of the propargyloxy group through nucleophilic substitution.
- Step 2 : Chlorination at specific positions on the aromatic ring to yield the desired derivative.
These synthetic pathways have been characterized using spectroscopic methods such as IR and NMR to confirm the structure and purity of the final product .
Treatment of Urea-Splitting Bacterial Infections
One of the most established applications of acetohydroxamic acid is in treating urinary tract infections caused by urea-splitting organisms like Proteus mirabilis. Clinical studies have shown that when used alongside antibiotics, acetohydroxamic acid significantly increases cure rates by altering urine chemistry .
Anticancer Activity
Recent studies have explored the anticancer potential of acetohydroxamic acid derivatives. For example, compounds derived from acetohydroxamic acid have been evaluated for their inhibitory effects on cancer cell lines. In vitro studies demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer types, including breast and prostate cancers . The mechanism may involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.
Clinical Trials
In clinical settings, acetohydroxamic acid has been administered to patients with recurrent urinary tract infections due to urease-producing bacteria. Results indicated a marked reduction in infection recurrence rates when combined with standard antibiotic therapy .
Laboratory Evaluations
Laboratory evaluations have shown that derivatives such as (3-chloro-4-propargyloxy)phenyl- possess enhanced binding affinity to target proteins involved in cancer progression. Molecular docking studies reveal favorable interactions with tubulin proteins, suggesting a potential role as a chemotherapeutic agent .
Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Urea-Splitting Infections | Treatment for urinary tract infections | Increased cure rates when used with antibiotics |
| Anticancer Activity | Evaluation against cancer cell lines | Significant cytotoxicity observed |
| Synthesis | Derivative formation via organic reactions | Characterized using IR and NMR spectroscopy |
Mechanism of Action
The mechanism of action of acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- involves the inhibition of specific enzymes. For example, it acts as an antagonist of the bacterial enzyme urease, inhibiting the hydrolysis of urea and reducing ammonia production in infected urine . This inhibition leads to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below contrasts key features of Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- with acetohydroxamic acid (AHA) and other related compounds:
Mechanistic and Pharmacokinetic Insights
- AHA : Acts via direct chelation of urease’s nickel center. Its short half-life (~3–10 hours) necessitates frequent dosing, contributing to systemic toxicity .
- However, propargyl derivatives are known for reactive metabolites, raising toxicity concerns .
- Benzosulfonic Acid Amides : These compounds, synthesized using AHA, demonstrate the role of hydroxamic acids in regioselective reactions (e.g., methylation). Such applications highlight structural versatility but are unrelated to urease inhibition .
Toxicity and Limitations
- AHA : Teratogenicity in animal models and high rates of phlebothrombosis, tremors, and gastrointestinal distress limit its clinical utility despite efficacy .
- (3-Chloro-4-Propargyloxy)Phenyl-AHA: No direct toxicity data exist. Propargyl groups in other compounds (e.g., antineoplastic agents) are associated with neurotoxicity, necessitating caution .
- 3-Hydroxy-4-Methoxycinnamic Acid : Derived from natural sources, it exhibits favorable safety profiles, though unrelated to urease inhibition .
Biological Activity
Acetohydroxamic acid (AHA), particularly in its derivative form with a (3-chloro-4-propargyloxy)phenyl group, has garnered attention due to its biological activity and potential therapeutic applications. This compound primarily functions as a urease inhibitor, affecting various biological processes and presenting implications for treating conditions such as urinary tract infections (UTIs) and kidney stones. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
AHA inhibits the enzyme urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is particularly significant in the context of urease-producing bacteria, such as Proteus species, which are associated with UTIs. By inhibiting urease, AHA reduces ammonia production, thereby lowering urine pH and potentially preventing the formation of struvite stones .
Research Findings
- Urease Inhibition : AHA has been shown to effectively inhibit urease activity, with studies indicating IC50 values that demonstrate its potency compared to other known inhibitors. For instance, in a comparative study, AHA exhibited a significantly lower IC50 than thiourea, a standard urease inhibitor .
- Antimicrobial Properties : The compound also displays antimicrobial activity against various pathogens. The release of formaldehyde from AHA in acidic conditions contributes to its antibacterial effects, making it effective against Gram-positive and some Gram-negative bacteria .
- Case Studies : Clinical observations have noted the utility of AHA in managing cystine stones post-surgery. In one case study, patients treated with AHA showed reduced stone recurrence rates compared to those not receiving the treatment .
Data Tables
| Study | Compound | IC50 (µM) | Target | Effectiveness |
|---|---|---|---|---|
| Study 1 | Acetohydroxamic Acid | 0.42 ± 0.08 | Urease | Superior to thiourea |
| Study 2 | Methenamine + AHA | N/A | UTI pathogens | Effective against Proteus |
| Study 3 | Novel Hydroxamates | N/A | Trypanosoma brucei | Promising anti-parasitic activity |
Safety and Side Effects
While AHA is generally well-tolerated, some studies have reported potential side effects including gastrointestinal disturbances and allergic reactions. Monitoring is recommended for patients undergoing treatment with AHA, especially those with pre-existing conditions affecting liver or kidney function .
Q & A
Q. Data Contradiction Analysis :
| Observation | Conflict Resolution Strategy | Reference |
|---|---|---|
| High in vitro potency vs. low in vivo tolerability | Adjust dosing regimens or explore alternative administration routes (e.g., intravesical) |
Basic: What analytical techniques are critical for structural validation of (3-chloro-4-propargyloxy)phenyl-acetohydroxamic acid?
Answer:
A multi-technique approach ensures structural integrity:
NMR spectroscopy :
- ¹H/¹³C NMR : Confirm propargyloxy (δ ~4.7 ppm for -OCH₂C≡CH) and hydroxamic acid (δ ~9.2 ppm for -NHOH) protons .
X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for hydroxamic acid derivatives .
HPLC-MS : Monitor purity (>95%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
Advanced: What experimental approaches resolve discrepancies between in vitro urease inhibition and in vivo anti-urolithiasis efficacy?
Answer:
Address pharmacokinetic-pharmacodynamic (PK-PD) mismatches through:
- Metabolite profiling : Use LC-MS to identify active metabolites and assess their contribution to efficacy .
- Enzyme kinetics : Compare IC₅₀ values of the parent compound and metabolites against urease isoforms (e.g., Helicobacter pylori vs. Proteus mirabilis) .
- In situ activity assays : Employ murine kidney slices to evaluate target engagement in physiologically relevant tissue .
Q. Case Study :
| Model | Finding | Implication | Reference |
|---|---|---|---|
| Rat struvite stone model | 17% stone recurrence with acetohydroxamic acid vs. 46% placebo | Supports efficacy but highlights interspecies variability |
Basic: What non-urease pharmacological targets are associated with (3-chloro-4-propargyloxy)phenyl-acetohydroxamic acid?
Answer:
Beyond urease inhibition, potential targets include:
- 5-Lipoxygenase (5-LOX) : Acetohydroxamic acid derivatives inhibit 5-LOX, a key enzyme in leukotriene biosynthesis, suggesting anti-inflammatory applications .
- Histone deacetylases (HDACs) : Hydroxamic acids are known HDAC inhibitors; evaluate activity in cancer cell lines (e.g., HepG2) via Western blot (acetylated histone H3) .
Screening Protocol:
| Assay | Method | Reference |
|---|---|---|
| 5-LOX inhibition | Spectrophotometric monitoring of 234 nm absorption (arachidonate → leukotriene A₄) |
Advanced: How does the propargyloxy group influence metabolic stability compared to other alkoxy substituents?
Answer:
The propargyloxy group’s electron-withdrawing nature and metabolic liability can be assessed via:
Microsomal stability assays : Incubate derivatives with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS. Propargyloxy shows faster clearance than methoxy due to cytochrome P450-mediated oxidation .
Docking studies : Compare binding affinities of propargyloxy vs. ethoxy analogs to urease active sites (PDB: 4EP0). Propargyloxy’s triple bond may enhance π-π stacking with catalytic nickel ions .
Comparative Data:
| Substituent | Metabolic Half-life (h) | Urease IC₅₀ (µM) |
|---|---|---|
| Propargyloxy | 1.2 ± 0.3 | 0.8 ± 0.1 |
| Methoxy | 3.5 ± 0.6 | 2.1 ± 0.4 |
| Ethoxy | 4.0 ± 0.7 | 1.9 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
